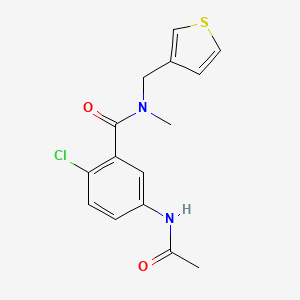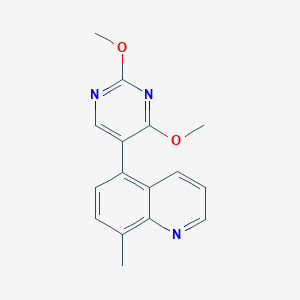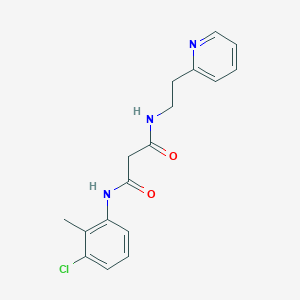
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets specific protein kinases in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wirkmechanismus
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide works by inhibiting specific protein kinases in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play critical roles in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, as well as modulate the immune response in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, modulation of immune cell function, and induction of apoptosis in cancer cells. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide in lab experiments include its high potency and selectivity for specific protein kinases, as well as its favorable pharmacokinetic properties. However, there are also limitations to using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including potential off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including further studies on its safety and efficacy in clinical trials, as well as its potential applications in other diseases beyond cancer and autoimmune disorders. Additionally, there is a need for more studies on the mechanism of action of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide and its potential interactions with other signaling pathways in the body. Finally, there is a need for the development of more potent and selective inhibitors of BTK and ITK, which could have even greater therapeutic potential than 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide.
Synthesemethoden
The synthesis of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-(3-thienylmethyl)amine to form 5-nitro-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide. This intermediate product is then reduced to the corresponding amine, followed by acetylation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Several preclinical studies have shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory conditions.
Eigenschaften
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)17-12-3-4-14(16)13(7-12)15(20)18(2)8-11-5-6-21-9-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSBFSKURCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)




![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
